2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable pyrrolidinone derivative.
Methylation: The final step involves the methylation of the aromatic ring to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and cellular functions.
Molecular Interactions: It can interact with other molecules, influencing their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Shares a similar structure but differs in the position of the methyl group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2): Another compound with a related structure but different functional groups.
Uniqueness
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOWRPUYBWWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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